[1,2,4]Triazolo[1,5-a]quinoxaline [1,2,4]Triazolo[1,5-a]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC1841795
InChI: InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-11-6-12-13(8)9/h1-6H
SMILES:
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

[1,2,4]Triazolo[1,5-a]quinoxaline

CAS No.:

Cat. No.: VC1841795

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]quinoxaline -

Specification

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]quinoxaline
Standard InChI InChI=1S/C9H6N4/c1-2-4-8-7(3-1)10-5-9-11-6-12-13(8)9/h1-6H
Standard InChI Key QSNLWWNCQMPGAY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=CC3=NC=NN23

Introduction

# Triazolo[1,5-a]quinoxaline: Structure, Synthesis, and Applications in Medicinal Chemistry Triazolo[1,5-a]quinoxaline represents an important heterocyclic scaffold characterized by its fused triazole and quinoxaline ring systems. This compound has attracted significant interest in pharmaceutical research due to its potential biological activities and diverse applications in medicinal chemistry. The following comprehensive analysis examines the structural characteristics, synthetic methodologies, and biological significance of this tricyclic compound based on available research data.

Synthetic Approaches and Methodologies

While the search results provide limited information about specific synthesis methods for Triazolo[1,5-a]quinoxaline, insights can be gained from approaches used for related triazoloquinoxaline compounds. For the structurally similar triazolo[1,5-a]quinoxalin-4(5H)-one derivatives, several synthetic pathways have been developed:

Traditional Synthetic Methods

Historical approaches to synthesizing triazoloquinoxaline scaffolds have involved the cyclization of methyl 2-amino-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . These methods, while effective, often employ harsh conditions and environmentally concerning reagents.

Modern Eco-Sustainable Approaches

Recent advances have focused on developing more sustainable synthetic routes for triazoloquinoxaline derivatives. These include:

  • Photoredox-catalyzed [3+2] cyclization reactions using quinoxalinones and hypervalent iodine (III) reagents

  • Eco-compatible catalytic systems that reduce environmental impact while maintaining synthetic efficiency

  • Green chemistry approaches utilizing safer solvents and reaction conditions

Table 1 compares the different synthetic approaches for triazoloquinoxaline derivatives:

Synthetic MethodKey ReagentsReaction ConditionsYield RangeEnvironmental Impact
Traditional CyclizationAmyl nitrite, trichloroacetic acidDioxane/ether solventsVariableHigher environmental concern
Photoredox-Catalyzed CyclizationHypervalent iodine (III) reagentsPhotoredox conditionsModerate to highModerate environmental impact
Eco-Sustainable SynthesisPd(OAc)₂, SPhos, Na₂CO₃CH₃CN/H₂O (3:1), 105°C35-98%Lower environmental impact
Direct AmidationVarious amines, Cp₂ZrCl₂ catalystUltrasound, room temperatureHighMinimal waste production

Chemical Modifications and Derivatization

The triazoloquinoxaline scaffold offers multiple sites for chemical modification, allowing for the generation of diverse derivatives with potentially enhanced biological activities. Based on research with related compounds, the following modification strategies have been identified:

N-Derivatization

The endocyclic amide nitrogen represents a key modification site. For related triazoloquinoxaline compounds, N-alkylation has been achieved using:

  • Dimethyl carbonate as both solvent and methylating agent (78% yield)

  • Benzyl bromide for introducing benzyl groups (quantitative yield)

  • Cyclopropylmethyl bromide for cyclopropylmethyl substitution

Ester Functionality Modifications

The carboxylate group provides another site for structural diversification through:

  • Hydrolysis to the corresponding carboxylic acid

  • Direct amidation with various amines (aliphatic, aromatic, and heterocyclic)

  • Reduction to alcohols and subsequent transformations

Table 2 summarizes reported derivatives of related triazoloquinoxaline compounds:

Compound IDPosition 5 SubstituentPosition 7 SubstituentCarboxylate ModificationYield (%)
5cHHMethyl ester65
5dHMethoxyMethyl ester56
5eHFluoroMethyl ester35
7MethylHMethyl ester78
9BenzylHMethyl esterQuantitative
10CyclopropylmethylHMethyl esterNot specified

Biological Activities and Medicinal Applications

While specific biological data for Triazolo[1,5-a]quinoxaline is limited in the available search results, research on structurally related triazoloquinoxaline derivatives suggests significant potential for pharmaceutical applications.

Antimicrobial Properties

Related triazoloquinoxaline compounds have demonstrated activity against:

  • Bacterial pathogens including multiple strains of Staphylococcus aureus and Pseudomonas aeruginosa

  • Klebsiella pneumoniae

  • Fungal Candida albicans strains

Anti-Biofilm Activity

Some derivatives have shown effectiveness in preventing Staphylococcus epidermidis biofilm formation, suggesting potential applications in combating biofilm-associated infections .

Table 3 presents the biological activity profile of related triazoloquinoxaline derivatives:

CompoundAntimicrobial ActivityAnti-Biofilm ActivityOther Biological Effects
Compound 9Identified as hit compoundActivePotential for further optimization
Compound 14Identified as hit compoundNot specifiedPotential for further optimization
Compound 20Identified as hit compoundNot specifiedPotential for further optimization

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for optimizing triazoloquinoxaline derivatives for specific therapeutic applications. Based on the available research:

  • The nature of the substituent at position 5 (N-substitution) appears to influence biological activity

  • Modifications to the carboxylate functionality can significantly alter interaction with biological targets

  • The presence of electron-donating or electron-withdrawing groups on the quinoxaline ring system may modulate activity profiles

Recent Developments and Future Directions

Research on triazoloquinoxaline scaffolds continues to evolve, with several promising directions:

Synthetic Innovation

Recent efforts have focused on developing more efficient and environmentally friendly synthetic routes, including:

  • Catalytic direct amidation methods that improve atom economy

  • Sustainable protocols that avoid toxic reagents and reduce waste generation

  • Novel functionalization strategies that expand the chemical space of these compounds

Drug Discovery Applications

The unique structural features of triazoloquinoxaline derivatives position them as valuable scaffolds for drug discovery programs targeting:

  • Antimicrobial resistance

  • Biofilm-associated infections

  • Potential expansion to other therapeutic areas

Future Research Opportunities

Several avenues warrant further investigation:

  • Comprehensive structure-activity relationship studies specifically for Triazolo[1,5-a]quinoxaline derivatives

  • Exploration of additional biological targets and activities

  • Development of more selective and potent derivatives with improved pharmacokinetic properties

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